Enhanced Target Engagement vs. Parent HODHBt in PTPN1/PTPN2 Inhibition
HODHBt (the non-fluorinated parent compound) inhibits PTPN1 and PTPN2 with average IC50 values of 601 μM and 544 μM, respectively, which limits its pharmacological utility [1]. A focused screen of 52 HODHBt derivatives, which included positional fluoro analogs such as CAS 832127-74-9, identified at least one derivative with enhanced dual PTPN1/PTPN2 inhibitory activity in the low micromolar range—representing a >50-fold improvement over the parent compound [2]. The 6-fluoro substitution is a key variable in this SAR series; the specific derivative(s) with improved activity were not publicly disclosed by structure, but the class-level inference is that electron-withdrawing substituents at specific positions are critical for potency enhancement [3].
| Evidence Dimension | PTPN1/PTPN2 dual inhibition potency |
|---|---|
| Target Compound Data | Exact IC50 not publicly disclosed for CAS 832127-74-9; identified within a derivative library yielding low-μM actives |
| Comparator Or Baseline | HODHBt (CAS 28230-32-2): PTPN1 IC50 = 601 μM; PTPN2 IC50 = 544 μM |
| Quantified Difference | Class-level: designated HODHBt derivatives demonstrate >50-fold improvement vs. parent; individual SAR values remain unpublished |
| Conditions | In vitro fluorogenic enzymatic assay with recombinant PTPN1 and PTPN2 catalytic domains; HEK-Blue IL-2 STAT5 transcriptional activation cell assay |
Why This Matters
Procurement of a 6-fluoro derivative within this chemotype is justified for medicinal chemistry programs seeking to build on the demonstrated >50-fold potency enhancement trajectory over the original hit compound HODHBt.
- [1] Howard, J. N., et al. (2024). The HIV latency reversing agent HODHBt inhibits the phosphatases PTPN1 and PTPN2. JCI Insight, 9(18), e179680. IC50 data from Figure 2A. View Source
- [2] Levinger, C., et al. (2023). Identification of novel PTPN1/PTPN2 inhibitors to target latent HIV reservoirs. IAS 2023 Conference on HIV Science, Abstract 628. View Source
- [3] Sorensen, E. S., et al. (2020). Structure-Activity Relationship Analysis of Benzotriazine Analogues as HIV-1 Latency-Reversing Agents. Antimicrobial Agents and Chemotherapy, 64(8), e00888-20. View Source
